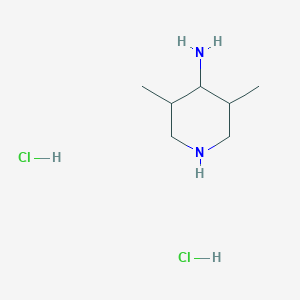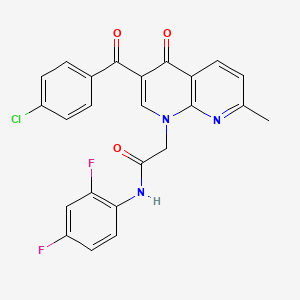![molecular formula C22H17N3O3 B2973740 N-(4-(6,7-二氢-5H-吡咯并[1,2-a]咪唑-3-基)苯基)-2-氧代-2H-色烯-3-甲酰胺 CAS No. 1421505-00-1](/img/structure/B2973740.png)
N-(4-(6,7-二氢-5H-吡咯并[1,2-a]咪唑-3-基)苯基)-2-氧代-2H-色烯-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .
Synthesis Analysis
The synthesis of similar compounds involves dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides with phosphoryl chloride . This provides a convenient method of synthesis of 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles . The chlorine atom in the 2-position can be removed by hydrogenation over Raney nickel .Chemical Reactions Analysis
In terms of chemical reactions, nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles was used to synthesize the corresponding 3-nitro derivatives . 6-Substituted 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles are highly selectively nitrated to the 2-position .科学研究应用
稠合三环含氮结构的合成
源自特定恶唑-4-腈与水合肼相互作用的 N-烷基(芳基)-3-氨基-5H,6H,7H-吡咯并[1,2-a]咪唑-2-甲酰胺已用于合成取代的吡咯并[2,1-h]嘌呤-4-酮、它们的硫酮类似物和 1,2,3,6,7,8-六氢-4H-吡咯并[2',1':2,3]咪唑并[4,5-d]-[1,3,2]二氮杂膦衍生物。这证明了该化合物形成各种稠合三环含氮结构的多功能性,这可能对开发新型药理活性剂具有影响 (Chumachenko、Shablykin 和 Brovarets,2013)。
核受体结合的变构调节
吡咯-咪唑聚酰胺因其结合广泛的 DNA 序列和破坏转录因子-DNA 界面,已被探索为核受体蛋白结合的变构调节剂。高分辨率 X 射线晶体结构表明,这些聚酰胺可以诱导显着的 DNA 结构扰动,使 DNA 螺旋与核受体蛋白结合不相容。这为使用小分子破坏转录因子-DNA 界面提供了分子基础,这是化学控制基因网络的关键步骤 (Chenoweth 和 Dervan,2010)。
序列特异性 DNA 结合及应用
吡咯-咪唑聚酰胺是细胞渗透性化合物,以序列特异性方式结合 DNA,而不会使 DNA 变性。这种独特的特性使它们能够控制基因表达和染色细胞内的特定序列。它们的发展和应用代表了分子生物学领域的一项重大进步,为研究和潜在治疗应用提供了新的工具 (Kawamoto、Bando 和 Sugiyama,2018)。
作用机制
Target of Action
The compound, 2-oxo-N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-2H-chromene-3-carboxamide, is a derivative of pyrrolopyrazine . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives, including this compound, can interact with their targets, leading to various biological activities . For instance, some derivatives have shown more activity on kinase inhibition , which could suggest a potential interaction with kinase enzymes.
Biochemical Pathways
These could potentially include pathways related to the aforementioned biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Result of Action
These could potentially include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
生化分析
Biochemical Properties
2-oxo-N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-2H-chromene-3-carboxamide plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with receptor-interacting protein kinase 1 (RIPK1), a key enzyme involved in necroptosis, a form of programmed cell death . The interaction between 2-oxo-N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-2H-chromene-3-carboxamide and RIPK1 inhibits the kinase activity, thereby preventing necroptosis and reducing inflammation .
Cellular Effects
The effects of 2-oxo-N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-2H-chromene-3-carboxamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the necroptotic pathway in both human and mouse cells, thereby protecting cells from necroptosis-induced damage . Additionally, it affects the expression of genes involved in inflammation and cell survival, further highlighting its potential therapeutic applications .
Molecular Mechanism
At the molecular level, 2-oxo-N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-2H-chromene-3-carboxamide exerts its effects through specific binding interactions with biomolecules. The compound binds to the allosteric pocket of RIPK1, acting as a type III inhibitor . This binding inhibits the kinase activity of RIPK1, preventing the phosphorylation events necessary for necroptosis . Additionally, the compound may influence other signaling pathways and gene expression patterns, contributing to its overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-oxo-N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-2H-chromene-3-carboxamide have been studied over time. The compound exhibits stability under various conditions, maintaining its inhibitory effects on RIPK1 over extended periods . Degradation products may form under certain conditions, potentially altering its efficacy . Long-term studies have shown that the compound can sustain its protective effects against necroptosis in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 2-oxo-N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-2H-chromene-3-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits necroptosis without causing significant toxicity . At higher doses, toxic effects may be observed, including potential adverse effects on liver and kidney function . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity .
Metabolic Pathways
2-oxo-N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-2H-chromene-3-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and stability . The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall efficacy and safety . Additionally, it may affect metabolic flux and metabolite levels, further contributing to its biochemical effects .
Transport and Distribution
The transport and distribution of 2-oxo-N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-2H-chromene-3-carboxamide within cells and tissues are critical for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization to target sites . Its distribution within tissues may influence its therapeutic effects and potential side effects .
Subcellular Localization
The subcellular localization of 2-oxo-N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-2H-chromene-3-carboxamide is essential for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can affect its activity and interactions with other biomolecules .
属性
IUPAC Name |
N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-21(17-12-15-4-1-2-5-19(15)28-22(17)27)24-16-9-7-14(8-10-16)18-13-23-20-6-3-11-25(18)20/h1-2,4-5,7-10,12-13H,3,6,11H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZORJSMWSYNIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-chlorobenzamide](/img/structure/B2973657.png)
![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3,4-dimethoxybenzylidene)propanehydrazide](/img/structure/B2973661.png)


![N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2973665.png)
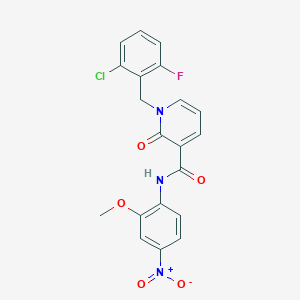
![(1,5-dimethyl-1H-pyrazol-3-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2973667.png)

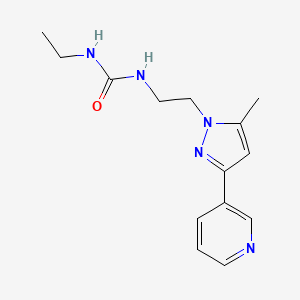
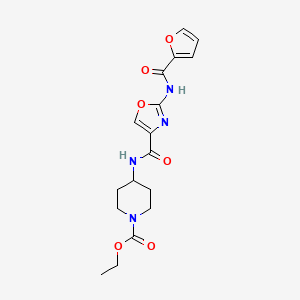
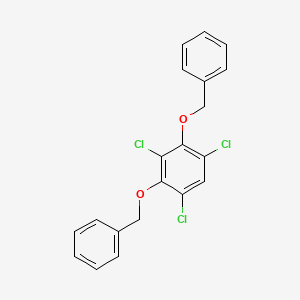
![Methyl {[3-cyano-4-(4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2973676.png)
